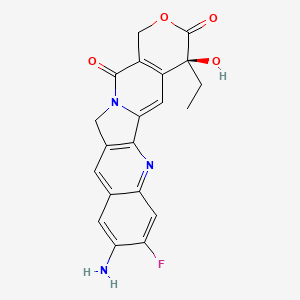

10NH2-11F-Camptothecin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

10NH2-11F-Camptothecin is a derivative of Camptothecin, a natural alkaloid extracted from the Chinese tree Camptotheca acuminata. This compound is known for its potent anticancer properties and is primarily used in the synthesis of antibody-drug conjugates (ADCs) for cancer research . It functions as an ADC cytotoxin, inhibiting tumor growth by targeting topoisomerase I, an enzyme crucial for DNA replication .

Métodos De Preparación

The synthesis of 10NH2-11F-Camptothecin involves several steps, starting from CamptothecinThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications . Industrial production methods are designed to ensure high purity and yield, often involving advanced techniques such as chromatography for purification .

Análisis De Reacciones Químicas

10NH2-11F-Camptothecin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and stability.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound.

Aplicaciones Científicas De Investigación

10NH2-11F-Camptothecin has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying the reactivity and stability of Camptothecin derivatives.

Biology: The compound is used to investigate the mechanisms of DNA replication and repair, particularly in cancer cells.

Mecanismo De Acción

10NH2-11F-Camptothecin exerts its effects by binding to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks, ultimately causing apoptosis (programmed cell death) in cancer cells . The molecular targets involved include topoisomerase I and the DNA replication machinery, which are essential for cell division and survival .

Comparación Con Compuestos Similares

10NH2-11F-Camptothecin is unique among Camptothecin derivatives due to its specific modifications at the 10th and 11th positions. Similar compounds include:

Topotecan: Another Camptothecin derivative used in cancer therapy, known for its water solubility and ability to inhibit topoisomerase I.

SN-38: The active metabolite of Irinotecan, known for its potent anticancer activity.

This compound stands out due to its enhanced stability and targeted delivery capabilities, making it a valuable compound in the development of ADCs for cancer treatment .

Propiedades

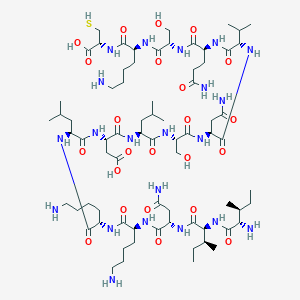

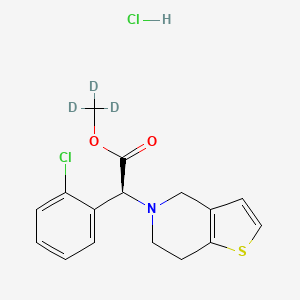

Fórmula molecular |

C20H16FN3O4 |

|---|---|

Peso molecular |

381.4 g/mol |

Nombre IUPAC |

(19S)-7-amino-19-ethyl-6-fluoro-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione |

InChI |

InChI=1S/C20H16FN3O4/c1-2-20(27)12-5-16-17-10(3-9-4-14(22)13(21)6-15(9)23-17)7-24(16)18(25)11(12)8-28-19(20)26/h3-6,27H,2,7-8,22H2,1H3/t20-/m0/s1 |

Clave InChI |

DTFQCOHTHXUPMI-FQEVSTJZSA-N |

SMILES isomérico |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)N)F)O |

SMILES canónico |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)N)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12391453.png)

![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)